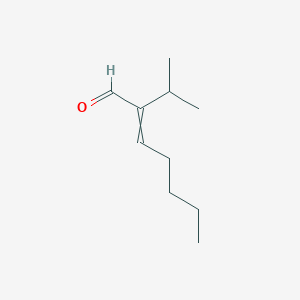![molecular formula C13H10O2S B14588061 (2-Phenylthieno[2,3-b]furan-5-yl)methanol CAS No. 61254-98-6](/img/structure/B14588061.png)
(2-Phenylthieno[2,3-b]furan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylthieno[2,3-b]furan-5-yl)methanol is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthieno[2,3-b]furan-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenylthieno[2,3-b]furan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl group or the thieno[2,3-b]furan core can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield (2-Phenylthieno[2,3-b]furan-5-yl)aldehyde or (2-Phenylthieno[2,3-b]furan-5-yl)carboxylic acid .
Applications De Recherche Scientifique
(2-Phenylthieno[2,3-b]furan-5-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Phenylthieno[2,3-b]furan-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Phenylthieno[2,3-b]furan-5-yl)methanol include:
(2-Phenylfuran-5-yl)methanol: Lacks the thieno ring, which may affect its chemical reactivity and biological activity.
(2-Phenylthieno[2,3-b]furan-5-yl)ethanol: Has an ethanol moiety instead of methanol, which may influence its solubility and reactivity.
(2-Phenylthieno[2,3-b]furan-5-yl)aldehyde: An oxidized form that may have different applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety.
Propriétés
Numéro CAS |
61254-98-6 |
|---|---|
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
(2-phenylthieno[2,3-b]furan-5-yl)methanol |
InChI |
InChI=1S/C13H10O2S/c14-8-11-6-10-7-12(15-13(10)16-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clé InChI |
ZZZRVBYAKBQJQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


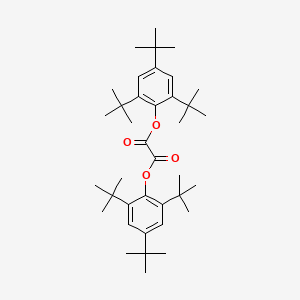



![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
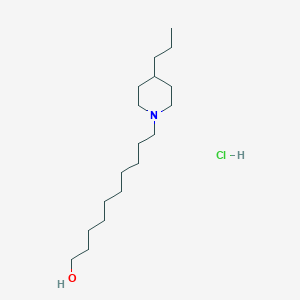
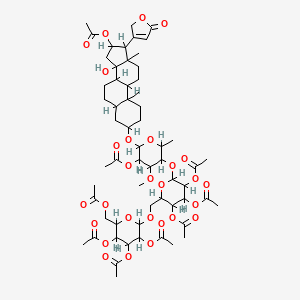
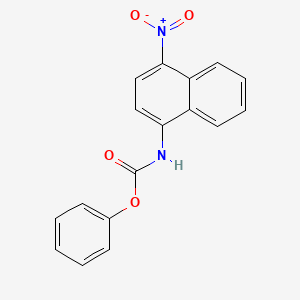
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
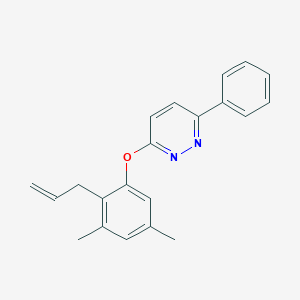
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
